Cas no 887467-86-9 (3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)- (9CI)
- SR-01000021715
- 3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 2-ethyl-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione
- 887467-86-9
- F2542-0596
- VU0491274-1
- Z247616370
- SR-01000021715-1
- AKOS001411090
-
- Inchi: 1S/C23H21N5O3/c1-4-26-21(29)19-20(25(3)23(26)30)24-22-27(19)14-15(2)28(22)16-10-12-18(13-11-16)31-17-8-6-5-7-9-17/h5-14H,4H2,1-3H3
- InChI Key: DAABJMZUCDJWNL-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(C3=CC=C(OC4=CC=CC=C4)C=C3)C1=NC1=C2C(=O)N(CC)C(=O)N1C
Computed Properties
- Exact Mass: 415.16443955g/mol
- Monoisotopic Mass: 415.16443955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 691
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 534.4±60.0 °C(Predicted)
- pka: 7.02±0.20(Predicted)
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2542-0596-5mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 5mg |
$69.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-15mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 15mg |
$89.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-50mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 50mg |
$160.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-1mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 1mg |
$54.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-30mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 30mg |
$119.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-2μmol |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 2μmol |
$57.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-100mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 100mg |
$248.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-40mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 40mg |
$140.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-3mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 3mg |
$63.0 | 2023-08-19 | |
Life Chemicals | F2542-0596-75mg |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-86-9 | 90%+ | 75mg |
$208.0 | 2023-08-19 |
3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
Additional information on 3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Introduction to 3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 887467-86-9)
The compound 3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione, identified by its CAS number 887467-86-9, represents a significant advancement in the field of chemobiology and medicinal chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and promising biological activities. The presence of an imidazopyrimidine core appended with ethyl and dimethyl substituents at the 1 and 7 positions, respectively, alongside a 4-phenoxyphenyl moiety at the 8-position, endows the compound with a distinct pharmacophore that interacts with various biological targets.
Recent studies have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. The imidazopyrimidine ring system is well-known for its role in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding. Specifically, the 3-ethyl-1,7-dimethyl substitution pattern enhances the compound's solubility and bioavailability while maintaining its interaction with biological targets. The 8-(4-phenoxyphenyl) group introduces additional hydrophobicity and electronic properties that can fine-tune binding affinities.
In the context of contemporary research, this compound has been investigated for its potential applications in oncology. Preclinical studies suggest that it may exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The phenoxyphenyl moiety is particularly noteworthy, as it has been shown to enhance binding to ATP-binding sites in kinases, a common target for anticancer therapies. This structural feature aligns with the growing interest in multitargeted inhibitors that can disrupt multiple pathways simultaneously.
The synthesis of 3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include condensation reactions to form the imidazopyrimidine core followed by functionalization at the 8-position with the phenoxyphenyl group. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and minimize byproduct formation.
From a pharmacological perspective, the compound's mechanism of action remains an area of active investigation. Initial studies indicate that it may interfere with signal transduction pathways critical for cancer cell survival. The dimethyl groups at the 1-position contribute to steric hindrance that can modulate binding interactions with biological targets. Additionally, the ethylester functionality at the 3-position provides a site for further chemical modification to enhance pharmacological properties.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and identify potential lead compounds derived from this scaffold. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level. This integration of experimental and computational methods has accelerated the discovery process in drug development.
Current research also explores the potential of this compound in treating inflammatory diseases. In vitro assays have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting key inflammatory pathways. The structural features of 3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione make it a versatile candidate for further exploration in this therapeutic area.
The future directions for this research include evaluating the compound's efficacy in animal models and advancing towards clinical trials if preclinical results remain promising. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In summary,3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 887467-869) stands out as a promising candidate in medicinal chemistry due to its unique structure and multifaceted biological activities. Its potential applications in oncology and inflammatory diseases make it a subject of intense research interest. As scientific understanding advances,this compound will continue to be refined through both experimental synthesis and computational modeling, paving the way for novel therapeutic interventions.
887467-86-9 (3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) Related Products
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)




